molecular formula C5H14Cl2N2 B143816 1-Methylpiperazine dihydrochloride CAS No. 34352-59-5

1-Methylpiperazine dihydrochloride

Cat. No. B143816
CAS RN: 34352-59-5
M. Wt: 173.08 g/mol
InChI Key: AILFRWRYZZVJTL-UHFFFAOYSA-N
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Description

1-Methylpiperazine dihydrochloride is a derivative of piperazine with a methyl group attached to one of the nitrogen atoms in the piperazine ring. It is a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules associated with each 1-methylpiperazine molecule.

Synthesis Analysis

The synthesis of 1-methylpiperazine derivatives can be achieved through various methods. For instance, 1-methylpiperazine can be used to form multi-component hydrogen-bonding salts with aromatic carboxylic acids, resulting in diverse three-dimensional supramolecular architectures . Additionally, 1-methylpiperazine can react with (NH4)2[WS4] to form 1-methylpiperazinediium tetrasulfidotungstate monohydrate, showcasing the versatility of 1-methylpiperazine in forming hybrid organic-inorganic materials . Another method involves the cyclization of N,N-bis(2-chloroethyl)methylamine with aqueous hydrazine to produce 1-amino-4-methylpiperazine, demonstrating an industrial approach to synthesizing piperazine derivatives .

Molecular Structure Analysis

The molecular structure of 1-methylpiperazine dihydrochloride and its derivatives has been characterized using various techniques. For example, the crystal structure of 1-methylpiperazine-1,4-diium dipicrate reveals that the piperazine ring adopts a chair conformation with the methyl substituent in the equatorial position . In another study, the crystal structure of a 1-methylpiperazine derivative is determined by single crystal X-ray diffraction, showing that the compound crystallizes in the orthorhombic system .

Chemical Reactions Analysis

1-Methylpiperazine can form charge-transfer complexes with various acceptors, such as tetracyanoquinodimethane (TCNQ) and iodine, indicating its role as a donor in these reactions . The stoichiometry and nature of these complexes have been studied using spectroscopic methods, revealing the formation of complexes with different molar ratios . Additionally, copper(II) acetate complexes with 1-methylpiperazine have been prepared and characterized, showing that 1-methylpiperazine can act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylpiperazine derivatives have been extensively studied. For instance, the dielectric properties of a 1-ethylpiperazine derivative have been investigated, revealing a structural phase transition of the order-disorder type around 373 K . The thermal stability of multi-component hydrogen-bonding salts formed from 1-methylpiperazine has been analyzed using thermogravimetric analysis (TGA), providing insights into their stability under varying temperatures . Spectroscopic characterization, including IR, Raman, and UV-Visible spectroscopy, has been used to further understand the properties of these compounds .

Scientific Research Applications

  • Synthesis of Medicinal Drugs : 1-Methylpiperazine is used as an intermediate in the synthesis of various medicinal drugs. It is obtained by the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine, presenting an efficient method for its isolation (Kushakova et al., 2004).

  • Formation of Multi-component Hydrogen-Bonding Salts : When combined with aromatic carboxylic acids, 1-Methylpiperazine leads to the formation of multi-component hydrogen-bonding salts. These salts contribute to the creation of three-dimensional supramolecular architectures, which are important in various chemical and pharmaceutical processes (Yu et al., 2015).

  • Copper(II) Acetate Complexes : Copper(II) acetate complexes with 1-Methylpiperazine and its derivatives have been prepared and characterized. These complexes have applications in coordination chemistry and materials science due to their magnetic properties (Manhas et al., 1992).

  • Protein Kinase Inhibitor Studies : 1-Methylpiperazine dihydrochloride, as a component of certain protein kinase inhibitors, has been studied for its effects on differentiation in human colon carcinoma cells. This research is significant for understanding the role of protein kinases in cancer and other diseases (Chakrabarty et al., 1992).

  • Crystal Growth and Magnetic Characterization : The compound has been used in the crystal growth of specific nickel(II) dimer structures. These structures are studied for their magnetic properties, contributing to the understanding of ferromagnetism in materials science (Salah et al., 2014).

  • Antimicrobial Activity : Derivatives of 1-Methylpiperazine, such as methylpiperazine and mono-quaternary dimethylpiperazine derivatives of chitosan, have been investigated for their antibacterial activity against various strains of bacteria. This research is important for developing new antimicrobial agents (Másson et al., 2008).

Safety And Hazards

1-Methylpiperazine dihydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use only in well-ventilated areas and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILFRWRYZZVJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370460
Record name 1-Methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperazine dihydrochloride

CAS RN

34352-59-5
Record name 1-Methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpiperazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HW Stewart, RJ Turner, JJ Denton… - The Journal of …, 1948 - ACS Publications
… of 1 -methylpiperazine dihydrochloride monohydrate (0.07 mole), and 14.9 g. of sodium carbonate (0.14 mole). The reaction was stirred at the refluxing temperature for 18 hours. …
Number of citations: 47 pubs.acs.org
J Cymerman-Craig - Australian Journal of Chemistry, 1955 - CSIRO Publishing
… Section I1 (a), from 1-methylpiperazine dihydrochloride (8 a5 g ; 0.05 rnol), paraformaldehyde (2.1 g ; 0.07 rnol), and acetophenone (7.2 g ; 0.05 mol) in absolute ethanol, the Mannich …
Number of citations: 5 www.publish.csiro.au
HE Zaugg, RJ Michaels - The Journal of Organic Chemistry, 1968 - ACS Publications
12 hybrid. Attack of Cl-would then be directed toward the more electron-deficient tertiary carbon forming 2-nitroso-3-chloro-3-methylbutene (1). Addition to the internal double bond may …
Number of citations: 10 pubs.acs.org
S Kushner, LM Brancone, RI Hewitt… - The Journal of …, 1948 - ACS Publications
… (6.0 moles) of 1 -methylpiperazine dihydrochloride monohydrate in 1150 ml. of water was added with stirring and cooling 500 ml. of 50% sodium hydroxide solution to make the reaction …
Number of citations: 37 pubs.acs.org
AM Ben Salah, S Walha, S Yahyaoui… - Monatshefte für Chemie …, 2014 - Springer
… A mixture of 0.345 g 1-methylpiperazine dihydrochloride (2 mmol), 3 cm 3 hydrochloric acid, and 0.475 g nickel(II) chloride hexahydrate (2 mmol) was stirred for 20 min, sealed in a 15 …
Number of citations: 2 link.springer.com
S Walha, BF Ali, A Kaiba, MM Turnbull… - Journal of the Iranian …, 2023 - Springer
… 1-Methylpiperazine dihydrochloride (0.855 g, 5 mmol) dissolved in hot 1-propanol (5 mL) was added to a hot aqueous solution of MnCl 2 .4H 2 O (1.982 g, 10 mmol) in 1-propanol (12 …
Number of citations: 3 link.springer.com
N Neamati, JA Turpin, HE Winslow… - Journal of medicinal …, 1999 - ACS Publications
… Mannich reaction on the α-pyrrole position of (±)-11-phenyl-5H,11H-pyrrolo[2,1-c][1,4]benzothiazepine (39) 20 by means of paraformaldehyde and 1-methylpiperazine dihydrochloride …
Number of citations: 119 pubs.acs.org
HS Code - amp.chemicalbook.com
… To 50 cc of water was added 18 grams of 1-methylpiperazine dihydrochloride and 8.34 grams of sodium hydroxide. When solution had been effected the beaker was cooled to 10C and …
Number of citations: 0 amp.chemicalbook.com
B Sadek, A Schreeb, JS Schwed… - Drug Design …, 2014 - Taylor & Francis
A small series of compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine (compounds 2–7) was synthesized and tested for binding affinity to human histamine H …
Number of citations: 15 www.tandfonline.com
D Łażewska, R Kurczab, M Więcek, K Kamińska… - European Journal of …, 2017 - Elsevier
… In the first step, commercial 1-methylpiperazine dihydrochloride 20 and 1-cyanoguanidine 21 were heated under gradually increasing temperature in butanol to give the 4-…
Number of citations: 34 www.sciencedirect.com

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